molecular formula C9H9NS B147675 2,4-Dimethylbenzo[d]thiazole CAS No. 5262-63-5

2,4-Dimethylbenzo[d]thiazole

Cat. No. B147675
CAS RN: 5262-63-5
M. Wt: 163.24 g/mol
InChI Key: JKUXVIGPUOXPMM-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzo[d]thiazole is a chemical compound with the molecular formula C9H9NS . It has a molecular weight of 163.24 .


Synthesis Analysis

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylbenzo[d]thiazole consists of a benzene ring fused with a thiazole ring. The thiazole ring contains sulfur and nitrogen atoms . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 259.4±9.0 °C at 760 mmHg, and a flash point of 112.7±7.6 °C .


Physical And Chemical Properties Analysis

2,4-Dimethylbenzo[d]thiazole is a solid or liquid at normal temperatures . It has a molecular weight of 163.24 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 259.4±9.0 °C at 760 mmHg, and a flash point of 112.7±7.6 °C .

Scientific Research Applications

Antibacterial Activity

2,4-Dimethylbenzo[d]thiazole derivatives have been studied for their potential as antibacterial agents. The structural presence of the thiazole ring is known to contribute significantly to the antibacterial properties. Researchers have synthesized various compounds with the thiazole ring and evaluated their effectiveness against different bacterial strains. The substituents on the thiazole ring, particularly at the 2,4- positions, can greatly influence the antibacterial outcomes .

Antifungal Applications

Similar to their antibacterial properties, thiazole derivatives also exhibit antifungal activities. These compounds can be designed to target specific fungal organisms, providing a pathway for the development of new antifungal drugs. The versatility in chemical modifications at the 2,4- positions allows for the optimization of antifungal efficacy .

Anti-Inflammatory Properties

The anti-inflammatory properties of 2,4-Dimethylbenzo[d]thiazole make it a candidate for the development of new anti-inflammatory medications. The compound’s ability to modulate biological pathways that lead to inflammation has been a subject of interest in pharmacological research, aiming to treat conditions like arthritis and other inflammatory disorders .

Antitumor and Anticancer Potential

Thiazole derivatives, including 2,4-Dimethylbenzo[d]thiazole, have shown promise in antitumor and anticancer research. Their ability to interfere with the proliferation of cancer cells and induce apoptosis makes them valuable in the search for novel cancer therapies. The thiazole ring’s interaction with cellular targets is crucial for its antitumor effects .

Antidiabetic Activity

Research has indicated that thiazole compounds may play a role in managing diabetes. The structural features of these molecules, particularly when substituted at the 2,4- positions, can influence their interaction with biological targets involved in glucose metabolism, offering a potential route for antidiabetic drug development .

Antiviral and Antioxidant Effects

2,4-Dimethylbenzo[d]thiazole has been explored for its antiviral and antioxidant properties. The compound’s ability to neutralize free radicals and inhibit viral replication is of significant interest in the treatment of viral infections and in the prevention of oxidative stress-related diseases .

Safety and Hazards

The safety information for 2,4-Dimethylbenzo[d]thiazole indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

Thiazoles, including 2,4-Dimethylbenzo[d]thiazole, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant Thiazoles are known to interact with various biological targets, influencing their function and leading to the observed biological effects .

Mode of Action

For instance, thiabendazole, a benzimidazole derivative of thiazole, is believed to inhibit the helminth-specific enzyme fumarate reductase . This interaction disrupts the energy metabolism of the parasite, leading to its death .

Biochemical Pathways

Thiazoles are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazoles have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .

Pharmacokinetics

The physicochemical properties of thiazoles, such as their solubility and stability, can influence their pharmacokinetic properties .

Result of Action

Given the diverse biological activities of thiazoles, it can be inferred that 2,4-dimethylbenzo[d]thiazole may have a wide range of effects at the molecular and cellular level .

Action Environment

The action of 2,4-Dimethylbenzo[d]thiazole can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound . .

properties

IUPAC Name

2,4-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUXVIGPUOXPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476644
Record name 2,4-Dimethylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzo[d]thiazole

CAS RN

5262-63-5
Record name 2,4-Dimethylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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